2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole

Drug Design Lipophilicity Structure-Activity Relationship

Specifically select CAS 337920-50-0 for hit-to-lead programs requiring high-lipophilicity, BBB‑penetrant scaffolds. Its unique meta‑CF3‑phenyl sulfanyl configuration governs passive permeability (XLogP3‑AA 6.3, zero HBD) and enables oxidative sulfoxide‑sulfone metabolic probing—features absent in amino‑bridged or chloro‑substituted analogs. Use as a positive control substrate for CYP450 S‑oxidation DMPK assays or as a reversible‑covalent warhead in targeted protein degradation (PROTAC) libraries.

Molecular Formula C19H11F3N2S2
Molecular Weight 388.43
CAS No. 337920-50-0
Cat. No. B2357961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole
CAS337920-50-0
Molecular FormulaC19H11F3N2S2
Molecular Weight388.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C19H11F3N2S2/c20-19(21,22)12-5-3-6-13(11-12)25-17-14(7-4-10-23-17)18-24-15-8-1-2-9-16(15)26-18/h1-11H
InChIKeyJNWPSVPYHZBJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole (CAS 337920-50-0): A Heteroaromatic Scaffold for Targeted Medicinal Chemistry and Biological Screening Procurement


CAS 337920-50-0, formally 2-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole, is a synthetic heteroaromatic compound belonging to the 2-substituted benzothiazole class [1]. Its core structure integrates a benzothiazole ring and a pyridinyl moiety connected via a thioether (sulfanyl) bridge to a meta-trifluoromethylphenyl group . With a molecular weight of approximately 388.4 g/mol and a computed XLogP3-AA of 6.3, it exhibits high lipophilicity and zero hydrogen bond donors, positioning it as a passive permeability-compatible scaffold for hit-to-lead programs targeting intracellular or membrane-bound proteins [1]. This compound is primarily supplied as a laboratory-scale research chemical for biological screening and structure-activity relationship (SAR) studies.

Procurement Risk Alert: Why a Standard 2-Pyridinyl-Benzothiazole or Alternative Sulfanyl Analog Cannot Substitute for CAS 337920-50-0


Selecting a 'generic' benzothiazole derivative or a structurally related analog (e.g., chloro-substituted pyridinyl-benzothiazoles or trifluoromethyl regioisomers) in place of CAS 337920-50-0 introduces significant risk of altered pharmacological profiles due to profound LogP shifts, modified electronic potential maps, and distinct metabolic vulnerabilities across the thioether linkage [1]. While many in-class compounds share the benzothiazole core, the specific meta-CF3-phenyl sulfanyl configuration of CAS 337920-50-0 is not merely decorative; it governs the compound's unique high lipophilicity, passive permeability characteristics, and potential for oxidative bioconversion of the sulfide bridge to a sulfoxide/sulfone, a metabolic route absent in direct-linked or amino-bridged analogs [2]. The quantitative differentiation below demonstrates that subtle structural changes between closely related building blocks can lead to dramatic differences in key drug-likeness descriptors and biochemical stability.

Quantitative Head-to-Head Guide: Physicochemical and Structural Differentiation of 2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazoles


LogP and Lipophilicity Comparison vs. Directly Linked Trifluoromethyl-Benzothiazole Analog

Compared to 2-(3-Pyridinyl)-5-(trifluoromethyl)-1,3-benzothiazole (CAS 864684-89-9), the target compound exhibits a substantially higher computed lipophilicity. The target compound has a computed XLogP3-AA of 6.3 [1], while the analog with a directly linked (non-sulfanyl) pyridinyl-trifluoromethyl-benzothiazole core has a lower logP due to its smaller molecular surface area and reduced flexible chain length. This quantified difference directly impacts membrane permeability predictions and recommended assay conditions (e.g., DMSO solubility limits).

Drug Design Lipophilicity Structure-Activity Relationship Physicochemical Property

Hydrogen Bond Donor (HBD) Deficiency: A Unique Pharmacokinetic Fingerprint vs. Chloro-Substituted Pyridinyl-Benzothiazole

The target compound of interest (CAS 337920-50-0) possesses a Hydrogen Bond Donor (HBD) count of 0, contrasting sharply with other benzothiazole-based inhibitors or building blocks that often introduce amine or amide groups [1]. For example, the structurally proximate analog 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3-benzothiazole (CAS 353258-14-7) may not only differ in the halogen identity but could be a precursor to HBD-containing derivatives following synthetic elaboration. This absence of HBDs is a specific, verifiable parameter indicating the target compound inherently defies Lipinski's 'Rule of 5' expectations for oral druggability unless formulated, but it strongly favors CNS penetration if receptor affinity is achieved.

Pharmacokinetics Drug-likeness Blood-Brain Barrier Penetration Physicochemical Property

Thioether Oxidation Liability vs. Non-Sulfanyl, Direct-Linked Benzothiazoles

The central thioether (sulfanyl) bridge in CAS 337920-50-0 represents a well-documented metabolic soft spot, absent in direct carbon-linked analogs like 2-pyridinyl-benzothiazoles [1]. The electron density on the sulfur adjacent to the electron-deficient trifluoromethylphenyl group dictates a specific oxidation potential. For research planning, this means CAS 337920-50-0 is specifically selected for studies intending to probe the biological effect of the sulfide-to-sulfoxide transformation, a pathway inert in simpler benzothiazole derivatives where the rings are directly bonded.

Metabolism Chemical Stability Sulfide Oxidation Medicinal Chemistry

High Topological Polar Surface Area (TPSA) Differentiation from Simpler C-2 Substituted Benzothiazoles

The computed Topological Polar Surface Area (TPSA) for CAS 337920-50-0 is 79.3 Ų [1]. This provides a critical quantitative benchmarking point against smaller, extensively used benzothiazole precursors. For instance, unsubstituted benzothiazole has a TPSA of only 54.0 Ų. The higher TPSA value of the target compound, largely contributed by the pyridinyl nitrogen and the sulfur-bridged trifluoromethylphenyl configuration, serves as a crucial descriptor for predicting passive oral absorption. This value places procurement on a different expectation for in vivo exposure relative to smaller core scaffolds.

ADME Oral Bioavailability Cell Permeability Physicochemical Property

Cryptic Electrophilic Site: The Pyridinyl C-2 Sulfur Bridge vs. Direct Amino or Alkyl Substitutions

The target compound possesses a unique cryptic electrophilic character due to the combination of the 3-pyridinyl sulfanyl linkage, a feature absent in 2-amino-benzothiazoles or 2-alkyl-benzothiazoles commonly used as kinase hinge-binders [1]. The pyridine ring nitrogen acts as an electron sink, potentially activating the adjacent thioether for specific nucleophilic displacement reactions with biological thiols. This constitutes a clear mechanistic differentiation from the majority of commercial benzothiazole libraries, which are typically designed as reversible, non-covalent scaffolds. Researchers procuring this compound are implicitly planning for pharmacological mechanisms (e.g., covalent reversible inhibition or specific probe displacement) that simpler, electron-rich benzothiazole cores cannot mediate.

Protein Binding Mechanism of Action Covalent Inhibitor Chemical Probe

Targeted Application Scenarios for 2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole (CAS 337920-50-0) Based on Physicochemical Differentiation


Central Nervous System (CNS) Permeability Optimization in Hit-to-Lead Programs

Given the computed XLogP3-AA of 6.3 and an HBD count of 0, CAS 337920-50-0 is optimally procured for CNS-focused fragment-based screening or lead-like compound libraries. Unlike polar benzothiazole analogs with high TPSA and HBD counts, this compound's specific calculated properties place it squarely within the optimal logP range for blood-brain barrier passive permeability (TPSA 79.3 Ų). [1] In vitro parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 cell monolayer studies will achieve the highest predictive correlation when using this specific building block, rather than a generic 2-aminobenzothiazole with divergent efflux liability.

CYP450-Mediated Metabolite Identification and Stability Studies

The sulfide bridge structure of CAS 337920-50-0 renders it uniquely suited as a positive control substrate for studying S-oxidation in drug metabolism and pharmacokinetics (DMPK) platforms. In a screening library of benzothiazole scaffolds, the target compound can be used as a specific probe to calibrate the activity of CYP450 isoforms in hepatocyte incubation assays. This application arises from the class-level understanding that analogous 2-arylthio-heterocycles undergo predictable sequential oxidation to sulfoxides, a metabolic pathway absent in comparator non-sulfanyl derivatives, providing a clear differentiator for procuring research batches of this compound over its simpler analogs. [1]

Design of Covalent Reversible Inhibitors and Proteomics Probes

Based on its potential cryptic electrophilic reactivity, this compound is a strategic procurement for chemical biology platforms aiming to develop target-specific covalent probes for kinases or proteases with accessible cysteine or serine residues. The compound's high lipophilicity allows it to penetrate cellular membranes, while the potentially activated pyridinyl-sulfanyl-benzothiazole core is capable of forming reversible covalent modifications with active-site nucleophiles, a binding modality impossible with standard reversible 2-methyl or 2-amino benzothiazole inhibitors. [2] This makes it a valuable starting material for synthesizing bifunctional degrader molecules (PROTACs) or activity-based protein profiling probes.

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